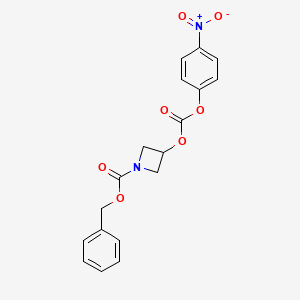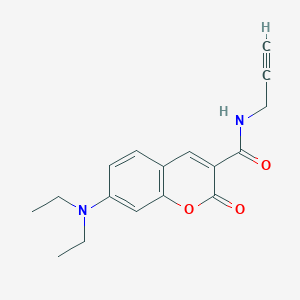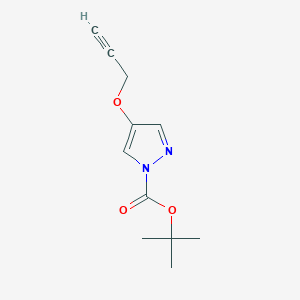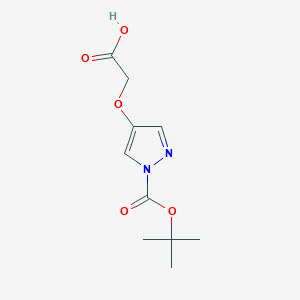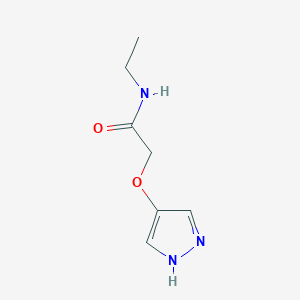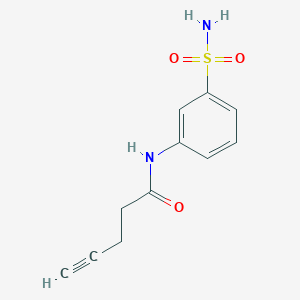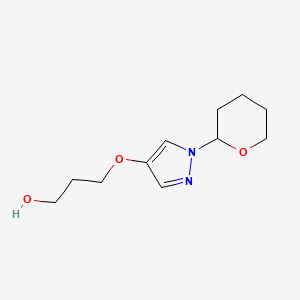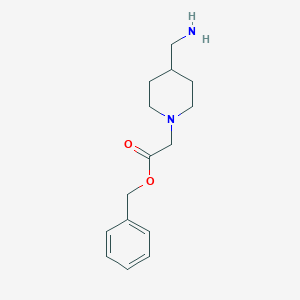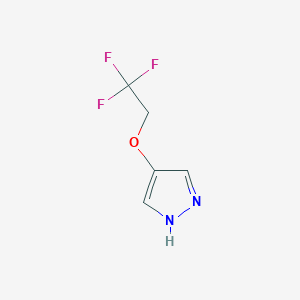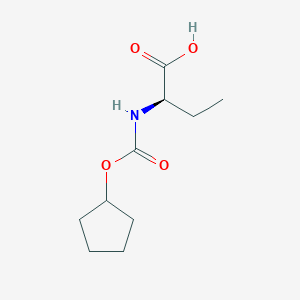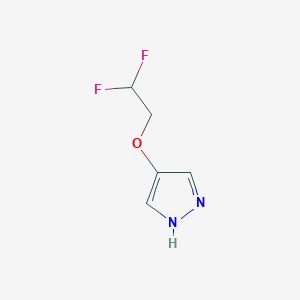
4-(2,2-Difluoroethoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)-1H-pyrazole is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of the difluoroethoxy group imparts distinct characteristics to the molecule, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-1H-pyrazole typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole derivative. One common method includes the use of sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . This reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the pyrazole ring or the difluoroethoxy group.
Substitution: The difluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy-pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2,2-Difluoroethoxy)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
4-(2,2-Difluoroethoxy)-1H-pyrazole can be compared with other fluorinated pyrazoles and difluoroethoxy derivatives. Similar compounds include:
2,2-Difluoroethoxybenzene: Shares the difluoroethoxy group but differs in the aromatic ring structure.
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.
Difluoroalkanes: These compounds have similar fluorination patterns but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the difluoroethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)3-10-4-1-8-9-2-4/h1-2,5H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJKWGCMGMNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B8149091.png)


